Thermodynamic Stability: Vaporization Enthalpy Comparison of 3-Methylcyclopentene vs. 1-Methylcyclopentene
Direct calorimetric measurement demonstrates that 3-methylcyclopentene exhibits a lower enthalpy of vaporization (ΔHvap = 32.4 kJ/mol) compared to its regioisomer 1-methylcyclopentene (ΔHvap = 33.8 kJ/mol), representing a quantifiable thermodynamic difference of 1.4 kJ/mol [1]. This difference reflects the relative stability of the internal versus terminal double bond configuration in the five-membered ring system and aligns with the finding that internal double bonds in both 5- and 6-membered rings are favored by approximately 0.5 kcal over exo configurations [1].
| Evidence Dimension | Enthalpy of vaporization (ΔHvap) |
|---|---|
| Target Compound Data | 32.4 kJ/mol |
| Comparator Or Baseline | 1-Methylcyclopentene: 33.8 kJ/mol |
| Quantified Difference | 1.4 kJ/mol lower for 3-methylcyclopentene |
| Conditions | Gas chromatography–calorimetry method at 298.15 K |
Why This Matters
Lower vaporization enthalpy influences distillation separation efficiency and vapor pressure calculations, critical for process engineers designing purification trains and for procurement specifications requiring isomerically pure material.
- [1] Fuchs, R.; Peacock, L. A. Heats of Vaporization and Gaseous Heats of Formation of Some Five- and Six-Membered Ring Alkenes. The Journal of Organic Chemistry, 1979, 44, 2847–2850. View Source
